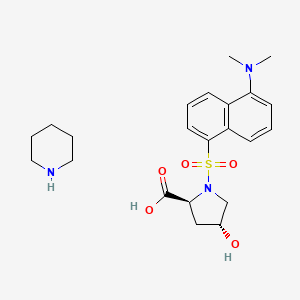
Einecs 282-574-4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Einecs 282-574-4 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is identified by its unique EINECS number, which helps in tracking and regulating its use in various industries.
Analyse Chemischer Reaktionen
Einecs 282-574-4 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions depend on the desired outcome. For instance, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, while reduction reactions may use reducing agents like sodium borohydride or lithium aluminum hydride. The major products formed from these reactions vary based on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Einecs 282-574-4 has several scientific research applications across different fields:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound may be used in biological studies to understand its effects on different biological systems.
Medicine: Research may explore its potential therapeutic applications or its role in drug development.
Industry: It could be used in the production of various industrial products, including polymers, coatings, and other materials.
Wirkmechanismus
The mechanism by which Einecs 282-574-4 exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in the chemical or biological systems in which the compound is used. The exact molecular targets and pathways involved depend on the specific application and the nature of the compound.
Biologische Aktivität
Overview of 4-tert-butylphenol (Einecs 282-574-4)
4-tert-butylphenol is an organic compound with significant industrial applications, primarily in the production of antioxidants and stabilizers for plastics and rubber. Its chemical structure features a tert-butyl group attached to a phenolic ring, which contributes to its chemical reactivity and biological interactions.
- Molecular Formula : C10H14O
- Molecular Weight : 150.22 g/mol
- CAS Number : 98-54-4
Biological Activity
Toxicological Profile :
4-tert-butylphenol exhibits various biological activities that raise concerns regarding its environmental and health impacts:
- Aquatic Toxicity : It is classified as very toxic to aquatic life with long-lasting effects. Studies have shown that it can cause significant harm to aquatic organisms, leading to disruptions in ecosystems .
- Endocrine Disruption : Research indicates that 4-tert-butylphenol may act as an endocrine disruptor, potentially interfering with hormone functions in wildlife and humans. This disruption can lead to reproductive and developmental issues .
- Skin and Eye Irritation : The compound is known to cause serious eye damage and skin irritation upon contact, necessitating careful handling in industrial settings .
- Potential Carcinogenicity : There are concerns regarding the carcinogenic potential of 4-tert-butylphenol, as some studies suggest it may contribute to cancer risk through prolonged exposure .
Regulatory Status
Under the REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation in the European Union, 4-tert-butylphenol is subject to strict regulations due to its hazardous nature. The European Chemicals Agency (ECHA) monitors its use and environmental impact closely.
Data Table of Biological Effects
Case Studies
- Ecotoxicological Study : A study conducted on the effects of 4-tert-butylphenol on freshwater organisms revealed significant mortality rates among species exposed to various concentrations of the compound. The results underscored the need for stringent environmental controls to mitigate its impact on aquatic ecosystems.
- Human Health Risk Assessment : A comprehensive risk assessment indicated that occupational exposure to 4-tert-butylphenol could pose serious health risks, particularly for workers in industries where the compound is used extensively. Recommendations included improved safety protocols and personal protective equipment.
Eigenschaften
CAS-Nummer |
84255-27-6 |
|---|---|
Molekularformel |
C22H31N3O5S |
Molekulargewicht |
449.6 g/mol |
IUPAC-Name |
(2S,4R)-1-[5-(dimethylamino)naphthalen-1-yl]sulfonyl-4-hydroxypyrrolidine-2-carboxylic acid;piperidine |
InChI |
InChI=1S/C17H20N2O5S.C5H11N/c1-18(2)14-7-3-6-13-12(14)5-4-8-16(13)25(23,24)19-10-11(20)9-15(19)17(21)22;1-2-4-6-5-3-1/h3-8,11,15,20H,9-10H2,1-2H3,(H,21,22);6H,1-5H2/t11-,15+;/m1./s1 |
InChI-Schlüssel |
FZUNHTVJWQLYPG-BTAXJDQBSA-N |
Isomerische SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N3C[C@@H](C[C@H]3C(=O)O)O.C1CCNCC1 |
Kanonische SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N3CC(CC3C(=O)O)O.C1CCNCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















